molecular formula C12H8BrN3 B13127891 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13127891
M. Wt: 274.12 g/mol
InChI Key: DCOBFKMSJSWVQF-UHFFFAOYSA-N
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Description

7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 7th position and a phenyl group at the 2nd position.

Preparation Methods

The synthesis of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis (solid-liquid) to afford the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid. The structures of synthesized compounds are elucidated using spectral data such as 1H NMR and 13C NMR, as well as X-ray diffraction .

Chemical Reactions Analysis

7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenated derivatives, ethyl bromoacetate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form π-π interactions with aromatic amino acids in the binding sites of proteins, thereby influencing their activity . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

7-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H8BrN3/c13-9-6-7-14-12-10(9)15-11(16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16)

InChI Key

DCOBFKMSJSWVQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=CC(=C3N2)Br

Origin of Product

United States

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